molecular formula C9H11FN2O3 B1399098 3-(5-Fluoro-2-nitrophenoxy)propan-1-amine CAS No. 1178635-16-9

3-(5-Fluoro-2-nitrophenoxy)propan-1-amine

Cat. No.: B1399098
CAS No.: 1178635-16-9
M. Wt: 214.19 g/mol
InChI Key: DNDRJTFEZZCQDW-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-nitrophenoxy)propan-1-amine is an organic compound with the molecular formula C9H11FN2O3 It is characterized by the presence of a fluorine atom, a nitro group, and an amine group attached to a phenoxypropane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-nitrophenoxy)propan-1-amine typically involves the reaction of 5-fluoro-2-nitrophenol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine group displaces the chlorine atom, forming the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-nitrophenoxy)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Fluoro-2-nitrophenoxy)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-nitrophenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The presence of the fluorine and nitro groups can enhance its binding affinity and specificity towards certain targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chloro-2-nitrophenoxy)propan-1-amine
  • 3-(5-Bromo-2-nitrophenoxy)propan-1-amine
  • 3-(5-Methyl-2-nitrophenoxy)propan-1-amine

Uniqueness

3-(5-Fluoro-2-nitrophenoxy)propan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the metabolic stability and bioavailability of the compound, making it a valuable candidate for drug development and other applications .

Biological Activity

3-(5-Fluoro-2-nitrophenoxy)propan-1-amine, with the CAS number 1178635-16-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H12FN3O3. The presence of the fluorine atom and the nitro group in its structure suggests potential interactions with biological targets, making it a candidate for various therapeutic applications.

Antibacterial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial activity. For instance, derivatives with similar structural motifs have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) for these compounds ranged from 4 to 32 μg/mL, indicating moderate to strong antibacterial effects .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC against S. aureusMIC against B. subtilisMIC against MRSAMIC against E. coli
Compound A4 μg/mL8 μg/mL8 μg/mL32 μg/mL
Compound B16 μg/mL32 μg/mL32 μg/mL8 μg/mL
This compound TBDTBDTBDTBD

The mechanism through which compounds like this compound exert their antibacterial effects often involves disrupting bacterial cell membrane integrity. This disruption leads to leakage of intracellular components, ultimately resulting in cell death. Additionally, the presence of functional groups such as nitro can participate in redox reactions that further enhance antibacterial efficacy .

Study on Structure-Activity Relationships (SAR)

A comprehensive study focused on the SAR of amine-substituted phenolic compounds revealed that introducing a fluorine atom significantly enhances antibacterial potency. This study emphasized that modifications to the aromatic ring and the introduction of electron-withdrawing groups like nitro can improve bioactivity .

In Vivo Efficacy

In vivo studies have demonstrated that related compounds exhibit potent antibacterial activity in murine models, particularly against methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that such compounds could be developed into effective therapeutic agents for treating resistant bacterial infections .

Toxicity and Safety Profile

The toxicity profile of this compound remains to be fully elucidated. However, preliminary studies indicate that compounds with similar structures often obey Lipinski's Rule of Five, suggesting favorable pharmacokinetic properties and moderate bioavailability when administered orally .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(5-Fluoro-2-nitrophenoxy)propan-1-amine, and how can purity be ensured?

  • Answer : The synthesis typically involves sequential functionalization of the aromatic ring.

Nitration and Fluorination : Introduce the nitro group via nitration of 5-fluorophenol derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄), followed by fluorination using agents like DAST or Selectfluor® .

Coupling Reaction : Attach the phenoxy group to propan-1-amine via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF) .

Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is recommended for isolating the compound with >95% purity, as validated in similar amine derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the amine backbone and aromatic substitution patterns (e.g., nitro and fluoro groups). Chemical shifts for the fluoroaromatic protons typically appear downfield (~δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
  • HPLC : Used to assess purity and detect byproducts (e.g., unreacted starting materials) .

Q. How does the nitro group influence the compound’s stability under different storage conditions?

  • Answer : The nitro group increases susceptibility to photodegradation and hydrolysis.

  • Storage Recommendations : Store in amber vials at –20°C under inert gas (N₂/Ar) to minimize decomposition.
  • Stability Testing : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can identify degradation products like nitro-reduced amines or phenolic derivatives .

Advanced Research Questions

Q. What structure-activity relationships (SAR) are critical for optimizing biological activity in derivatives of this compound?

  • Answer :

  • Electron-Withdrawing Groups : The 5-fluoro and 2-nitro groups enhance electrophilicity, improving binding to targets like enzymes or receptors. Substituting the nitro group with other electron-withdrawing moieties (e.g., cyano) may alter potency .
  • Amine Backbone Modifications : Extending the propyl chain or introducing branching (e.g., propan-2-amine) can affect solubility and membrane permeability .
  • Validation : Use computational tools (e.g., molecular docking) to predict interactions with biological targets and validate via assays (e.g., enzyme inhibition) .

Q. What advanced analytical methods resolve contradictions in reported biological activities?

  • Answer :

  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies in activity .
  • Receptor Binding Assays : Radioligand competition assays (e.g., using ³H-labeled analogs) quantify affinity variations across studies .
  • Batch Consistency : Cross-validate synthesis protocols (e.g., reaction time, temperature) to ensure reproducibility, as minor impurities can skew bioactivity results .

Q. How can the compound’s interaction with biological targets be mechanistically studied?

  • Answer :

  • Radiolabeling : Synthesize a ¹⁸F or ³H isotopologue for pharmacokinetic studies. For example, radiolabeled analogs have been used to track brain uptake and clearance in vivo .
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics to purified proteins (e.g., kinases or GPCRs).
  • Knockout Models : Use CRISPR-edited cell lines to confirm target specificity (e.g., loss of activity in receptor-deficient cells) .

Q. What challenges arise in detecting trace degradation products, and how are they mitigated?

  • Answer :

  • Sensitivity Limits : Degradation products (e.g., reduced amines) may co-elute with the parent compound. Use ultra-HPLC (UHPLC) with tandem MS for enhanced resolution .
  • Derivatization : Convert amines to fluorescent or UV-active derivatives (e.g., dansyl chloride) to improve detection limits .
  • Forced Degradation : Expose the compound to extreme pH, light, or oxidants (e.g., H₂O₂) to simulate degradation pathways and identify critical quality attributes .

Q. Methodological Considerations

  • Contradictory Data : Discrepancies in reported yields or bioactivities may stem from varying synthetic conditions (e.g., solvent polarity, catalyst load). Researchers should replicate key steps (e.g., nitration) with rigorous controls .
  • Biological Assays : Prioritize cell-free systems (e.g., enzyme inhibition) to isolate compound-target interactions before advancing to cell-based or in vivo models .

Properties

IUPAC Name

3-(5-fluoro-2-nitrophenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O3/c10-7-2-3-8(12(13)14)9(6-7)15-5-1-4-11/h2-3,6H,1,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDRJTFEZZCQDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OCCCN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.